molecular formula C23H21BrN2O2 B5108460 N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)

N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)

Cat. No. B5108460
M. Wt: 437.3 g/mol
InChI Key: ZMVHZOZHWJLBEG-UHFFFAOYSA-N
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Description

N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide), also known as BBM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BBM is a synthetic compound that belongs to the class of benzamides and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) is not well understood. However, studies have suggested that N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may act as a metal chelator and inhibit the activity of metalloproteins. N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been shown to have various biochemical and physiological effects. Studies have suggested that N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may have antioxidant properties and protect cells from oxidative stress. N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has also been shown to have anti-inflammatory properties and reduce the production of pro-inflammatory cytokines. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has several advantages as a reagent in organic synthesis. It is readily available and easy to synthesize. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) is stable under a wide range of reaction conditions and can be used in various types of reactions. However, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has limitations as a reagent in organic synthesis. It is not very reactive and requires harsh reaction conditions to react with certain substrates. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may form byproducts under certain reaction conditions, which can complicate the purification process.

Future Directions

N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has several potential future directions in the field of scientific research. It has been suggested that N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may have potential applications in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may have potential applications as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) and its potential applications in various fields of scientific research.
Conclusion
In conclusion, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide), or N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide), is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) involves the reaction of 4-bromobenzaldehyde and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) as a yellow solid with a melting point of 234-236°C. The purity of the compound can be determined by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis to prepare various compounds such as amides, imines, and lactams. N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been studied for its potential applications in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O2/c1-15-5-3-7-18(13-15)22(27)25-21(17-9-11-20(24)12-10-17)26-23(28)19-8-4-6-16(2)14-19/h3-14,21H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVHZOZHWJLBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367481
Record name N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide

CAS RN

6132-45-2
Record name N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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